molecular formula C13H18ClNO3 B3225172 Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride CAS No. 1246030-24-9

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride

Cat. No.: B3225172
CAS No.: 1246030-24-9
M. Wt: 271.74 g/mol
InChI Key: VFCOFSTWHINYCM-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with piperidine-2-carboxylic acid methyl ester under acidic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the piperidine ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride is unique due to the presence of both a hydroxyl group and an ester group on the piperidine ring. This combination allows for diverse chemical modifications and potential biological activities, making it a versatile compound for research and development .

Properties

IUPAC Name

methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-8-10(6-7-14-12)9-2-4-11(15)5-3-9;/h2-5,10,12,14-15H,6-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCOFSTWHINYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246030-24-9
Record name 2-Piperidinecarboxylic acid, 4-(4-hydroxyphenyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246030-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride
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Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride
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Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride
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Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride
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Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride
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Methyl 4-(4-hydroxyphenyl)piperidine-2-carboxylate hydrochloride

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